1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

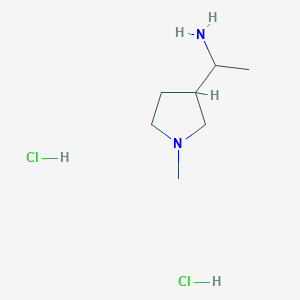

1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

Methylation: The methylation of the pyrrolidine ring is achieved using methyl iodide or methyl bromide in the presence of a base like sodium hydride.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides.

Reduction: Secondary and tertiary amines.

Substitution: Alkylated derivatives.

Aplicaciones Científicas De Investigación

1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in neurotransmitter modulation.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The exact pathways involved depend on the specific application and target receptor.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(1-Methylpyrrolidin-2-yl)methanamine;dihydrochloride

- 1-(3-Methyloxetan-3-yl)methanamine

- 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine;dihydrochloride

Uniqueness

1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Actividad Biológica

1-(1-Methylpyrrolidin-3-yl)ethanamine; dihydrochloride, also known as 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Pharmacological Properties

The compound exhibits several notable biological activities, including:

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, particularly through its interactions with various signaling pathways involved in cell proliferation and apoptosis.

- Neurological Effects : It has been shown to modulate neurotransmitter systems, especially through enhancing gamma-aminobutyric acid (GABA) transmission. This modulation is crucial for reducing neuronal excitability and managing conditions such as epilepsy.

- Psychotropic Effects : The compound has been linked to antipsychotic and antidepressant activities, suggesting its potential use in treating mood disorders.

The primary mechanism of action involves the modulation of GABAergic pathways. By enhancing GABA transmission in the brain, the compound can effectively reduce excitatory neuronal activity. This property makes it a candidate for further investigation in neurological disorders where GABAergic dysfunction is prevalent.

Interaction with Receptors

Research indicates that 1-(1-Methylpyrrolidin-3-yl)ethanamine; dihydrochloride interacts with various receptors and enzymes within biological systems. Its effects on neurotransmitter release and uptake highlight its significance in neuroscience research.

Research Findings

Recent studies have provided insights into the compound's biological activity:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated enhanced GABAergic transmission leading to reduced seizure activity in animal models. |

| Study 2 | Showed potential anticancer effects in vitro against specific cancer cell lines, with a focus on apoptosis induction. |

| Study 3 | Evaluated psychotropic effects, indicating mood-enhancing properties in preclinical models. |

Case Studies

Several case studies have been documented regarding the therapeutic potential of this compound:

- Epilepsy Management : A study involving animal models showed that administration of the compound significantly reduced seizure frequency compared to control groups.

- Mood Disorders : Clinical observations noted improvements in depressive symptoms among subjects treated with formulations containing this compound.

- Cancer Research : In vitro tests revealed that the compound inhibits cell growth in certain cancer lines, suggesting a possible role as an adjunct therapy in oncology.

Propiedades

IUPAC Name |

1-(1-methylpyrrolidin-3-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6(8)7-3-4-9(2)5-7;;/h6-7H,3-5,8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYSMKREOJYJEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(C1)C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.